Diheptyl phthalate

Description

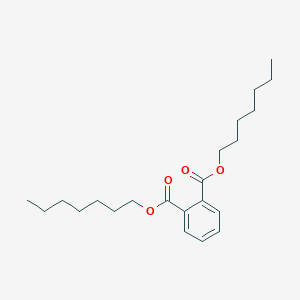

Structure

2D Structure

Properties

IUPAC Name |

diheptyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCXWCOOWVGKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040779 | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

360 °C | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

224 °C c.c. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |

| Record name | Diheptyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

3648-21-3, 68515-44-6 | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8548 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diheptyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diheptyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diheptyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, diheptyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE05VO8P8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEPTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-HEPTYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Occurrence, Distribution, and Fate of Diheptyl Phthalate

Environmental Presence and Ubiquity

Phthalate (B1215562) esters, including Diheptyl phthalate, are not chemically bound to the polymer matrix in products, which allows them to leach out and diffuse into the environment over time nih.govuml.edu. This characteristic contributes to their widespread detection across various environmental compartments. While specific detection data for this compound are scarce, the general behavior of phthalates provides insight into its likely environmental presence.

Phthalates, as a group, are widely distributed, generally at low levels, in air, precipitation, water, sediment, soil, and biota frontiersin.orgresearchgate.netresearchgate.netiarc.frnih.gov. Their presence is often higher in areas near industrial activity iarc.frnih.gov.

Air: Phthalates can be released into the air through volatilization from consumer products and industrial emissions accustandard.comuml.edu. Higher air temperatures can lead to increased concentrations of phthalates in the air wikipedia.org. While specific data for DHP in air are not readily available, other phthalates like Di(2-ethylhexyl) phthalate (DEHP) have been detected in ambient indoor and outdoor air wikipedia.orgwho.intnih.govdlu.edu.vn.

Water: Phthalates are frequently detected in various aquatic environments, including surface water, wastewater, groundwater, and even drinking water frontiersin.orgresearchgate.netnih.gov. Their presence in water bodies is often linked to industrial discharges, urban runoff, and domestic wastewater researchgate.netnih.govumd.edu. The concentration of phthalate esters in water environments globally has been reported to range from approximately 0.1 to 300 µg/L nih.gov. Due to their high octanol-water partition coefficient (Kow) and low vapor pressures, most phthalate esters entering the water environment have low volatility and can easily migrate into various water bodies frontiersin.org.

Soil and Sediment: Phthalates are commonly found in soil and sediments researchgate.netresearchgate.netiarc.frnih.gov. They tend to adsorb onto sediment due to their lipophilic nature, making sediment a significant sink for these compounds frontiersin.orgiarc.frnih.gov. Phthalates can accumulate in sediments to levels potentially toxic to benthic organisms epa.gov. Their concentrations in soil have gradually increased due to rising production and extensive use, including in agricultural activities nih.gov.

Biota: Phthalate esters have been detected in the tissues of living organisms researchgate.netresearchgate.netiarc.frnih.gov. While some phthalates, particularly those with shorter carbon chains, are degradable, others can bioaccumulate in biological samples frontiersin.org. For instance, certain fish species have been observed to contain phthalates researchgate.net.

Indoor environments are significant sources of exposure to phthalates due to the widespread use of phthalate-containing products in homes, workplaces, and schools au.dkresearchgate.netnih.gov.

Indoor Dust: Phthalates are prevalent in indoor dust, often at higher concentrations than in indoor air dlu.edu.vnau.dkresearchgate.netacs.org. They are weakly bound to plastic materials, facilitating their migration from products into indoor dust au.dk. Dust ingestion is considered a significant exposure route for phthalates in indoor environments researchgate.netnih.govacs.org.

Indoor Air: Phthalates are also detected in indoor air, with concentrations influenced by factors such as PVC flooring and air temperature wikipedia.orgdlu.edu.vnresearchgate.net.

Note on this compound Specificity: While DHP is a phthalate, specific environmental detection data for DHP itself in air, water, soil, sediment, or biota are not extensively reported in the general literature. The discussions above reflect the known behavior and presence of phthalate esters as a class of compounds.

Environmental Release and Migration Mechanisms

The release of phthalates into the environment is primarily driven by their non-covalent incorporation into polymeric materials and subsequent migration, as well as industrial and waste disposal practices.

Phthalates are added to plastics as plasticizers to impart flexibility, but they are not chemically bonded to the polymer uml.edu. This weak association allows them to leach out of products and diffuse into the surrounding environment, particularly under conditions involving heat or contact with liquids or fats accustandard.comuml.edu. This leaching is a major pathway for their release into air, water, food, house dust, and soil uml.edu. Consumer products such as plastic packaging films, cosmetic formulations, toiletries, medical tubing, footwear, shower curtains, and toys are common sources from which phthalates can leach wikipedia.orgaccustandard.comuml.eduwho.intnih.gov.

Industrial activities and waste management are significant contributors to environmental phthalate contamination.

Industrial Discharges: Industrial facilities release phthalates into the environment through liquid effluents and air emissions iarc.frnih.govcanada.caregulations.gov. Wastewater from industrial facilities is a primary source of phthalate occurrence in water researchgate.netwho.int. Direct discharge points near industrial areas often show the highest levels of phthalates in water and sediment iarc.frnih.govifremer.fr.

Waste Disposal Pathways: Disposal of industrial and municipal waste, especially PVC products containing phthalates, into landfills is a principal source of their release to land iarc.frnih.govumd.edu. Phthalates are commonly found in landfills and can leach into groundwater from electronic waste and other disposed items umd.edu. Sewage sludge also contains high concentrations of phthalates due to urban runoff, drainage, and domestic and industrial discharges nih.govumd.educanada.ca. Waste treatment plants may not effectively degrade phthalates, leading to their transfer to settled sludge umd.edu.

Environmental Transformation and Degradation Pathways

The environmental fate of phthalates involves various transformation and degradation processes, with biodegradation being a dominant route.

Biodegradation: Microbial degradation, primarily by bacteria and fungi, is considered a promising method and the main route for phthalate ester bioremediation in the environment nih.govfrontiersin.orgethz.ch. Many phthalate esters can be utilized by microorganisms as their sole carbon source ethz.chresearchgate.net. For instance, certain bacterial strains like Bacillus mojavensis B1811 and Paracoccus kondratievae BJQ0001 have shown high efficiency in degrading phthalates frontiersin.org. The degradation typically involves the hydrolysis of the ester bonds to form monoalkyl esters, and then phthalic acid, which can be further metabolized through ring cleavage pathways (e.g., via protocatechuic acid) nih.govethz.chresearchgate.net.

Abiotic Degradation: Abiotic degradation processes, such as hydrolysis, are generally not considered major degradation pathways for phthalates in the environment industrialchemicals.gov.au. However, in air, phthalates are expected to degrade rapidly due to oxidation by hydroxyl radicals, with calculated half-lives of approximately one day or less industrialchemicals.gov.au.

Persistence: While phthalates are generally degradable, their persistence can vary depending on the environmental matrix and specific conditions. They tend to persist much longer in soils and sediments than in water or air epa.govcanada.capublications.gc.ca. Under anaerobic conditions, such as those found in sediments, phthalates may persist and accumulate canada.capublications.gc.ca.

Note on this compound Specificity: While the general mechanisms of phthalate degradation are well-studied, specific detailed degradation pathways, rates, or half-lives for this compound (DHP) itself are not widely reported in the available literature. It is expected to undergo similar biodegradation processes as other phthalate esters.

Biotic Degradation by Microorganisms in Aquatic and Terrestrial Matrices

Microbial degradation represents the most effective and promising pathway for the removal of phthalate esters from both aquatic and terrestrial environments umweltprobenbank.desigmaaldrich.comuni.lu. Numerous microorganisms possess the capability to degrade phthalates, playing a crucial role in their environmental remediation.

Aerobic Degradation Pathways

Under aerobic conditions, a wide array of microorganisms, including species from genera such as Rhodococcus, Gordonia, Pseudomonas, Sphingomonas, Arthrobacter, Achromobacter, Bacillus, Providencia, Acinetobacter, and Microbacterium, have been identified and isolated from various environmental sources (e.g., activated sludge, river sediment, soil) due to their phthalate-degrading abilities uni.lu.

The general aerobic degradation pathway for phthalate esters, exemplified by di-(2-ethylhexyl) phthalate (DEHP), typically involves a series of enzymatic hydrolysis and subsequent aromatic ring cleavage steps. Initially, the diester is hydrolyzed to its corresponding monoester, followed by further hydrolysis to phthalic acid (PA) umweltprobenbank.dewikipedia.orgsigmaaldrich.comuni.lunih.gov. For instance, DEHP is first transformed into mono-(2-ethylhexyl) phthalate (MEHP), which is then further hydrolyzed to phthalic acid umweltprobenbank.deuni.lu. This phthalic acid intermediate then undergoes aromatic ring cleavage, often via pathways such as the ortho pathway, leading to its mineralization into simpler compounds like pyruvate, oxaloacetate, carbon dioxide, and water wikipedia.orgsigmaaldrich.comnih.gov. Aerobic degradation rates for phthalates are generally observed to be significantly faster than anaerobic degradation rates metabolomicsworkbench.org.

Anaerobic Degradation Considerations

Anaerobic microbial degradation of phthalate esters is also a recognized environmental process, particularly relevant in oxygen-limited environments such as lower layers of highly polluted solutions or river sediments umweltprobenbank.denih.gov. The initial step in anaerobic degradation involves the breakdown of the ester bond, yielding long-chain alcohols and a phthalic acid ring.

However, phthalate esters with longer ester chains, such as DEHP, are often considered recalcitrant under anaerobic conditions, exhibiting only partial mineralization at extremely low degradation rates. This recalcitrance can also lead to the inhibition of methanogenesis. Anaerobic degradation pathways for phthalate esters have been identified in denitrifying bacteria, including Aromatoleum, Azoarcus, and Thauera umweltprobenbank.de. In these pathways, phthalic acid can be converted to benzoic acid, then to catechol, and subsequently mineralized to carbon dioxide and water sigmaaldrich.com.

A study investigating anaerobic degradation rates for various phthalate esters in river sediment found that diethyl phthalate (DEP) and di-n-butyl phthalate (DBP) degraded two orders of magnitude faster than DEHP. The half-lives for DEP, DBP, and DEHP under optimal anaerobic conditions (30 °C and pH 7.0) were 15.4, 9.4, and 25.7 days, respectively wikipedia.org. This highlights the slower degradation of larger phthalates under anaerobic conditions compared to their smaller counterparts.

Table 1: Anaerobic Degradation Half-Lives of Selected Phthalate Esters in River Sediment

| Phthalate Ester | Half-Life (days) wikipedia.org |

| Diethyl phthalate | 15.4 |

| Di-n-butyl phthalate | 9.4 |

| Di-(2-ethylhexyl) phthalate | 25.7 |

Abiotic Degradation Processes (e.g., Photodegradation)

Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered to play minimal roles in the environmental fate and removal of phthalate esters like this compound and its analogues nih.govumweltprobenbank.denih.govindustrialchemicals.gov.auuni.lunih.gov. Phthalates are known for their resistance to rapid environmental breakdown via these pathways.

Bioaccumulation and Trophic Transfer

The potential for phthalate esters, including this compound, to bioaccumulate in organisms and transfer through food chains is a significant environmental concern, given their widespread presence and lipophilic nature nih.govfishersci.at.

Uptake and Accumulation in Aquatic Organisms

Phthalates can be absorbed by aquatic organisms through various routes, including ingestion, inhalation, and direct contact with contaminated water or sediment nih.gov. Their lipophilic (fat-soluble) property generally increases with the lengthening of their side chains, which can enhance their uptake and partitioning into biological tissues nih.govumweltprobenbank.de.

Potential for Transfer within Food Chains

The potential for phthalate esters to transfer and biomagnify within aquatic food chains is a complex area of research. While phthalates are generally considered subject to biomagnification phenomena due to their persistent organic pollutant (POP) characteristics, some studies suggest a nuanced picture nih.govfishersci.at.

For higher molecular weight phthalate esters, including diisoheptyl phthalate (DIHpP), which is structurally similar to this compound, research indicates a low potential for biomagnification iarc.fr. A study examining phthalate esters in a marine aquatic food web found either no relationship between trophic level and lipid concentration for lower molecular weight phthalate esters or a negative correlation (Food Web Magnification Factor < 1) for higher molecular weight phthalate esters iarc.fr. This phenomenon, termed "trophic dilution," suggests that lipid-equivalent concentrations of higher molecular weight phthalates may actually decline with increasing trophic level in aquatic food webs. This observed trend is often attributed to metabolic transformation within higher trophic level organisms, which acts as a key mitigating factor against biomagnification.

Despite this, the presence of phthalates, often facilitated by micro- and nano-plastics, can lead to their transfer through the food chain, from lower trophic levels like plankton and fish up to top predators nih.govfishersci.at. The fate and toxicity of phthalate esters are influenced by environmental and biological transformations, which depend on the specific phthalate's structure and physicochemical properties, the nature of the environmental matrix, and various environmental conditions such as organic carbon content, pH, and salinity nih.govfishersci.at.

Human and Organismal Exposure Assessment for Diheptyl Phthalate

Characterization of Exposure Pathways

Human and organismal exposure to diheptyl phthalate (B1215562) can occur through multiple pathways, including inhalation, oral ingestion, and dermal absorption. These pathways facilitate the entry of DHP into the body from various environmental sources and consumer products.

Inhalation Exposure

Inhalation exposure to diheptyl phthalate is primarily relevant under specific conditions due to its physical properties. At room temperature, the vapor pressure of DHP is negligible. dguv.de Consequently, significant inhalative exposure is expected almost exclusively at elevated temperatures or when the substance is present in aerosol form. dguv.deuantwerpen.be While direct quantitative human inhalation exposure data for DHP are limited, it is generally assumed that absorption via the respiratory tract is possible, in parallel with other phthalates like di(2-ethylhexyl) phthalate (DEHP). uantwerpen.be

Research findings indicate the presence of this compound in indoor environments. In a study examining indoor dust, DHP was detected, with an estimated concentration range of 0.7 to 50 µg/g. iarc.fr The presence of phthalates in indoor air and dust can be attributed to their volatilization from plastic products and their adsorption to particulate matter. mdpi.com

Table 1: Estimated this compound (DHP) Concentration in Indoor Dust

| Matrix | Estimated Concentration Range (µg/g) | Detection Frequency (%) | Reference |

| Indoor Dust | 0.7 - 50 | 89.2 | iarc.fr |

Oral Ingestion Exposure

Oral ingestion is considered a significant route of exposure for phthalates, including this compound, particularly through dietary intake. researchgate.net DHP can be absorbed into the body via ingestion. dguv.de When orally applied, DHP is assumed to be largely or completely bioavailable, similar to other dialkyl phthalates. uantwerpen.be

Studies have identified the presence of this compound in food products. For instance, di-heptyl phthalate (DHP) was detected in propolis capsules from China, with an average concentration of 2.29 mg/kg. nih.gov This highlights the potential for dietary intake of DHP through contaminated food items.

Table 2: this compound (DHP) Concentration in Food Product

| Food Product | Average Concentration (mg/kg) | Reference |

| Propolis Capsules | 2.29 | nih.gov |

Dermal Absorption Exposure

Dermal absorption represents another pathway for this compound to enter the human body. While comprehensive information specifically on DHP's dermal absorption in humans is limited, percutaneous absorption of DHP at workplaces is considered to be of minor significance when compared to structurally related dialkyl phthalates. uantwerpen.be However, DHP is known to be irritating to the skin upon contact. noaa.gov

Sources of Exposure in Various Settings

This compound's widespread use as a plasticizer contributes to its presence in numerous consumer products and materials, leading to potential human exposure in diverse settings.

Consumer Products and Materials (e.g., Plastics, Coatings, Flooring)

This compound is employed as a plasticizer in the production of polyvinyl chloride (PVC) plastics, which are widely used in various consumer and industrial applications. noaa.govindustrialchemicals.gov.au These applications include, but are not limited to, flooring, wall coverings, adhesives, and coatings. noaa.govindustrialchemicals.gov.auindustrialchemicals.gov.au DHP is also found in the manufacture of synthetic leather, textiles, and other consumer products. noaa.gov

The use of phthalates in PVC flooring has raised concerns due to their ability to leach from the material over time, potentially leading to human exposure. cbs8.com A study on PVC flooring samples tentatively identified this compound as a co-extracted phthalate. cbs8.com Phthalates are not chemically bound to the polymer matrix, allowing them to gradually volatilize into the air or leach into the surrounding environment. cbs8.comnih.gov

Table 3: Common Applications of this compound in Consumer Products and Materials

| Product/Material Category | Specific Examples | Reference |

| Plastics | PVC plastics, children's toys, medical devices | noaa.govresearchgate.net |

| Coatings | Various industrial and consumer coatings | noaa.govindustrialchemicals.gov.au |

| Flooring | PVC flooring, wall coverings | industrialchemicals.gov.aucbs8.com |

| Adhesives | Industrial adhesives | noaa.govindustrialchemicals.gov.au |

| Textiles | Synthetic leather, other textiles | noaa.gov |

| Other | Screen printing inks, personal care items | industrialchemicals.gov.aufood.gov.uk |

Food Contact Materials and Dietary Intake Contributions

Food contact materials represent a significant source of human exposure to phthalates, including DHP, due to the migration of these compounds from packaging into food and beverages. mdpi.comresearchgate.nettaiwanwatch.org.tw Phthalates are not chemically bound within the materials they are added to, which facilitates their leaching, especially into fatty foods and at higher temperatures during processing, storage, and preparation. mdpi.comtaiwanwatch.org.tw

Medical Devices and Clinical Exposure Scenarios

Occupational Exposure Contexts

Occupational exposure to this compound (DHP) is primarily anticipated under specific conditions, such as high temperatures or during the formation of aerosols. nih.gov Similar to structurally related dialkyl phthalates, it is presumed that absorption via the respiratory tract can occur. nih.gov However, percutaneous absorption of DHP in workplace environments is considered to be of minor significance. nih.gov this compound is utilized commercially as a plasticizer in vinyl resins and can be found in products such as automotive components, wire, cable, imitation leather, and flooring materials. cdc.gov

Biomonitoring Studies of this compound Metabolites

Biomonitoring studies are crucial for assessing human exposure to chemical compounds by measuring their presence or their metabolites in biological matrices. For this compound, such studies provide insights into the extent of human exposure.

Quantification of Metabolites in Human Biological Matrices (Urine, Blood, Serum, Semen, Breast Milk)

Recent research has begun to quantify this compound (DiHpP) metabolites in human biological samples, with urine being a primary matrix for detection. Prior to some of the latest studies, human data on DiHpP exposure were largely unreported. cdc.gov

A study involving convenience samples of U.S. adults in 2000 (N = 144) and 2018–2019 (N = 205) quantified three oxidative metabolites of DiHpP in urine using high-performance liquid chromatography coupled with isotope-dilution high-resolution mass spectrometry. cdc.gov The detected metabolites were Monocarboxyhexyl phthalate (MCHxP), Monohydroxyheptyl phthalate (MHHpP), and Monohydroxyoctyl phthalate (MOHpP). cdc.gov

The geometric mean concentrations of these metabolites in urine samples are presented in the table below:

| Metabolite | Geometric Mean Concentration (ng/mL) - 2000 (N=144) cdc.gov | Detection Rate - 2000 cdc.gov | Geometric Mean Concentration (ng/mL) - 2018–2019 (N=205) cdc.gov | Detection Rate - 2018–2019 cdc.gov |

| Monocarboxyhexyl phthalate (MCHxP) | 2.01 | 100% | 1.31 | 100% |

| Monohydroxyheptyl phthalate (MHHpP) | 0.38 | 96% | 0.59 | 100% |

| Monohydroxyoctyl phthalate (MOHpP) | 0.19 | 92% | 0.03 | 57% |

The presence of these metabolites in samples from 2018–2019 indicates ongoing human exposure to DiHpP. cdc.gov The concentrations of DiHpP metabolites were generally lower compared to most other phthalate metabolites detected in human urine. cdc.gov

Information regarding the quantification of this compound metabolites specifically in human blood, serum, semen, or breast milk is not available in the examined literature.

Temporal Trends in Population-Level Exposure

Analysis of urinary metabolite concentrations from U.S. adults in 2000 and 2018–2019 reveals temporal trends in this compound exposure. The geometric mean concentration of MCHxP decreased from 2.01 ng/mL in 2000 to 1.31 ng/mL in 2018–2019. cdc.gov Similarly, MOHpP concentrations saw a notable decline from 0.19 ng/mL to 0.03 ng/mL over the same period. cdc.gov In contrast, the geometric mean concentration of MHHpP increased from 0.38 ng/mL in 2000 to 0.59 ng/mL in 2018–2019. cdc.gov These differences in urinary metabolite profiles and their intercorrelations between the two time periods likely reflect changes in the composition of commercial DiHpP formulations before and after 2010, when DiHpP production reportedly ended in the European Union and United States. cdc.gov

Demographic and Geographic Variations in Exposure Profiles

Current scientific literature does not provide specific detailed data on demographic or geographic variations in this compound exposure profiles. Studies on phthalates in general often highlight such variations, but specific information for DHP remains limited. mdpi.comtoxicfreefood.orgwikipedia.orgcdc.gov

Susceptible Populations and Differential Exposure (e.g., Children vs. Adults, Ethnic Groups)

Information regarding susceptible populations or differential exposure patterns (e.g., between children and adults, or among different ethnic groups) specifically for this compound is not available in the reviewed sources. While broader phthalate research indicates that children and certain demographic groups may have higher exposures to some phthalates, these findings are not specifically attributed to DHP. mdpi.comtoxicfreefood.orgwikipedia.org

Exposure Modeling and Risk Characterization Methodologies

The assessment of potential risks associated with chemical compounds like this compound involves established methodologies for exposure modeling and risk characterization. These methodologies are applied to phthalates as a group, and the principles extend to this compound given its classification as a phthalate ester.

Modeling Approaches

Exposure modeling plays a critical role in estimating the intake of phthalates when direct measurement data are limited or to predict exposure under different scenarios. Two main types of studies are employed:

Biomarker Studies: These studies utilize measured concentrations of phthalate metabolites in urine to back-calculate the daily intake of the parent phthalate diester. This method provides an estimate of the internal dose. frontiersin.org

Indirect Studies: These models quantify intake by combining measured or estimated concentrations of the phthalate in various exposure media (e.g., air, dust, food) with human activity patterns and intake rates for those media. frontiersin.org

Both biomarker and indirect methods generally show agreement within an order of magnitude for phthalate exposure estimates, with discrepancies often attributed to challenges in accounting for all consumer product uses, uncertainties in absorption rates, and regional or temporal variations. frontiersin.org For high molecular weight phthalates, either indirect or biomarker methods can be effectively used, with indirect methods being particularly useful for identifying specific sources of exposure. frontiersin.org Monte Carlo modeling, a probabilistic approach, can be used to estimate exposure and develop confidence intervals for exposure distributions. researchgate.net

Risk Characterization Methods

Risk characterization integrates exposure estimates with hazard information to evaluate the likelihood and magnitude of potential risks. For phthalates, common methodologies include:

Comparison to Reference Values: Daily intake estimates derived from exposure assessments are compared against established health-based limit values, such as Tolerable Daily Intakes (TDIs). frontiersin.org

Hazard Quotients (HQs): For environmental risk assessment, hazard quotients are calculated by dividing the environmental concentration of a substance by a derived water quality criterion (WQC). An HQ value exceeding 1.0 indicates a potential risk. researchgate.net This method is commonly applied to assess ecological risks of phthalate esters in surface waters. researchgate.net

Probabilistic Approaches: These methods involve plotting the probability density distribution curves of both log-transformed toxicity data and log-transformed exposure data on the same axes. The overlap area between these curves provides an indication of the probability of risk. researchgate.net This approach allows for a more nuanced understanding of risk by considering the variability and uncertainty in both exposure and toxicity data. researchgate.net

Cumulative Risk Analysis: Given that individuals are often exposed to multiple phthalates simultaneously, cumulative risk assessments consider the combined exposure to a group of phthalates that may elicit similar effects. The Sum of Internal Toxic Units (ITUs) approach is one method used for cumulative ecological risk assessment. mdpi.com This approach considers the accumulation of phthalates in an organism's tissues over time. mdpi.com

While these methodologies are broadly applied to phthalate esters, specific detailed risk characterization studies focusing exclusively on this compound are not prominently featured in the provided search results. Assessments for this compound, such as the OECD SIDS Initial Assessment Report for Diisoheptyl phthalate, contribute to the broader understanding of this class of compounds. industrialchemicals.gov.au

Metabolism and Toxicokinetics of Diheptyl Phthalate

Absorption, Distribution, and Excretion Kinetics

The kinetics of DHP's absorption, distribution, and excretion are pivotal in determining its systemic exposure and potential for biological interaction.

Oral Absorption Dynamics

Studies on orally administered di(5-methylhexyl) phthalate (B1215562) (DMHP), an isomer of diheptyl phthalate, in male rats indicate rapid absorption of the compound. Following oral administration of 14C-DMHP, the radioactivity was quickly absorbed into the system. nih.gov

Tissue Distribution Patterns

For di(5-methylhexyl) phthalate (DMHP) in male rats, research findings suggest that no specific high concentrations of the compound or its metabolites were observed in the various organs and tissues examined. This indicates a relatively widespread, rather than highly localized, distribution pattern following absorption. nih.gov

Excretion Routes and Rates (Urinary, Fecal, Biliary)

The elimination of di(5-methylhexyl) phthalate (DMHP) and its metabolites in male rats primarily occurs via urinary and fecal routes. After 7 days following oral administration of 14C-DMHP, approximately 60% of the total radioactivity was excreted in the urine, while about 30% was eliminated through feces. Biliary excretion also contributes to the elimination process, accounting for approximately 15% of the administered dose after 4 days. nih.gov

The excretion rates for DMHP in male rats are summarized in the table below:

| Route of Excretion | Percentage of Administered Dose | Timeframe | Species | Reference |

| Urine | 60% | 7 days | Male Rat | nih.gov |

| Feces | 30% | 7 days | Male Rat | nih.gov |

| Biliary | ~15% | 4 days | Male Rat | nih.gov |

Placental and Lactational Transfer of the Compound and its Metabolites

Specific detailed research findings regarding the placental and lactational transfer of this compound and its metabolites are not extensively documented in the available literature. However, for other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), studies have shown that both the parent compound and its metabolites can be detected in the placenta, amniotic fluid, and fetal tissues in exposed rats. cdc.govnih.govnih.govmdpi.com Furthermore, DEHP and its monoester metabolite, mono(2-ethylhexyl) phthalate (MEHP), have been observed to transfer to nursing rat pups via mammary milk. cdc.govnih.gov While these findings provide insights into the behavior of related phthalates, direct data for this compound's transfer across the placenta and into breast milk are limited.

Metabolic Pathways and Metabolite Identification

The metabolism of phthalate diesters, including this compound, generally involves a series of enzymatic transformations designed to facilitate their elimination from the body.

Hydrolytic Cleavage to Monoester Metabolites (e.g., Monoheptyl Phthalate)

The initial and often rate-limiting step in the metabolism of phthalate diesters is the hydrolytic cleavage of one of the ester bonds. This reaction is primarily catalyzed by carboxylesterases, including lipases, found in various tissues such as the liver, intestine, and plasma. nih.govca.govwho.inteuropa.eucpsc.govnih.gov This process converts the diester into its corresponding monoester metabolite and an alcohol. For this compound, this hydrolytic cleavage would yield monoheptyl phthalate.

In the case of di(5-methylhexyl) phthalate (DMHP), an isomer of this compound, studies in rats have identified mono-5-methylhexyl phthalate (MMHP) as a key monoester metabolite. nih.gov This monoester metabolite, along with its glucuronide conjugate, has also been detected in the bile. nih.gov The formation of monoester phthalates is considered a crucial step as these metabolites are often thought to be the biologically active forms responsible for many of the observed effects of phthalates. cpsc.govnih.gov Further metabolism of these monoesters can occur through oxidative pathways, leading to the formation of more polar metabolites that are more readily excreted. nih.govca.govcpsc.gov

The synthesis of this compound itself involves a two-stage esterification process, where phthalic anhydride (B1165640) first reacts to form monoheptyl phthalate, a very fast and complete reaction, followed by a slower second stage to form this compound. researchgate.netakjournals.com

Toxicological Effects and Mechanistic Investigations of Diheptyl Phthalate

Reproductive System Effects

Studies conducted in rodent models have provided insights into the adverse effects of diheptyl phthalates on both male and female reproductive health, indicating their capacity to interfere with normal reproductive processes and organ function.

Male Reproductive Toxicity

Exposure to diheptyl phthalates has been linked to several detrimental outcomes in the male reproductive system, affecting testicular morphology, germ cell integrity, sperm production, and potentially steroidogenesis.

Di-heptyl phthalate (B1215562) has been demonstrated to induce testicular atrophy in young male rats following oral administration. A study revealed that di-heptyl phthalate, when administered at 7.2 mmol/kg/day for 4 days, caused testicular atrophy, a notable increase in urinary zinc excretion, and a reduction in testicular zinc content frontiersin.org. Testicular atrophy is characterized by the degeneration of testicular tissue, leading to diminished size and functional capacity.

Further research involving diisoheptyl phthalate (DiHepP) in a two-generation study observed impacts on germ cells, evidenced by decreased sperm production rates and reduced testicular sperm concentrations in F1 generation male rats across all tested dose levels. These findings suggest that diheptyl phthalates can directly or indirectly impair the germ cells responsible for spermatogenesis.

The observed effects on germ cells directly correlate with disruptions in spermatogenesis, the intricate process of sperm development. In F1 male rats exposed to diisoheptyl phthalate (DiHepP), a significant decrease in sperm production rates and reduced testicular sperm concentrations were reported. This indicates an impairment in the efficiency and output of spermatogenesis. While the F0 generation in the same study did not exhibit significant differences in sperm parameters compared to controls, the effects manifesting in the F1 generation underscore potential developmental or transgenerational impacts of diheptyl phthalate exposure.

Female Reproductive Toxicity

Data Tables

Table 1: Male Reproductive Effects of Diheptyl Phthalates in Rodents

| Compound (Isomer) | Observed Effect | Study Population | Reference |

| Di-heptyl phthalate | Testicular atrophy | Young male rats | frontiersin.org |

| Di-heptyl phthalate | Increased urinary zinc excretion | Young male rats | frontiersin.org |

| Di-heptyl phthalate | Decline in testicular zinc content | Young male rats | frontiersin.org |

| Diisoheptyl phthalate | Decreased sperm production rates | F1 male rats | |

| Diisoheptyl phthalate | Reduced testicular sperm concentrations | F1 male rats | |

| Diisoheptyl phthalate | Decreased reproductive organ weight | F1 male rats |

Table 2: Female Reproductive Effects of Diisoheptyl Phthalate in Rodents

| Compound (Isomer) | Observed Effect | Study Population | NOAEL (ppm) | LOAEL (ppm) | Reference |

| Diisoheptyl phthalate | Decreased reproductive performance (mating) | F1 female rats | 4500 | 8000 | |

| Diisoheptyl phthalate | Decreased fertility | F1 female rats | 4500 | 8000 | |

| Diisoheptyl phthalate | Decreased reproductive organ weight | F1 female rats | 4500 | 8000 |

Neurological Effects (Neurotoxicity)

Neurotransmitter System Modulation (e.g., Acetylcholinesterase Activity)

Studies have investigated the impact of this compound (DHpP) on neurotransmitter systems, particularly focusing on acetylcholinesterase (AChE) activity. Exposure of adult zebrafish (Danio rerio) to DHpP has been shown to reduce acetylcholinesterase activity researchgate.netnih.gov. This reduction in AChE activity was observed across various tissues, including the brain, gills, intestine, and muscle tissues of the phthalate-treated fish nih.gov. The alterations in AChE activity were found to be concentration-dependent and were associated with changes in swimming behavior and circadian rhythm in the exposed zebrafish researchgate.netnih.gov. Notably, DHpP exhibited a more pronounced effect on these biomarkers compared to diisodecyl phthalate (DIDP) in comparative studies nih.gov.

Table 1: Effects of this compound (DHpP) on Acetylcholinesterase (AChE) Activity in Zebrafish Tissues

| Tissue Type | Effect on AChE Activity upon DHpP Exposure | Associated Observation | Source |

| Brain | Decreased | Altered swimming behavior, circadian rhythm | researchgate.netnih.gov |

| Gills | Decreased | Altered swimming behavior, circadian rhythm | nih.gov |

| Intestine | Decreased | Altered swimming behavior, circadian rhythm | nih.gov |

| Muscle | Decreased | Altered swimming behavior, circadian rhythm | nih.gov |

Developmental Neurotoxicity Considerations

This compound (DHpP) has been linked to developmental neurotoxicity, with studies indicating its potential to induce behavioral changes and developmental abnormalities in animal models researchgate.net. In a developmental toxicity study involving Sprague-Dawley female rats, oral gavage administration of DiHepP during gestation (days 6-20) resulted in developmental effects at higher doses industrialchemicals.gov.au. These effects included an increase in resorptions (per litter and per implantation site), a decrease in live fetuses (indicating increased embryo/fetal death), and reduced pup weight industrialchemicals.gov.au. Furthermore, a two-generation study revealed that exposure to DiHepP led to a decreased anogenital distance (AGD) in F2 male offspring, suggesting potential endocrine-disrupting effects on reproductive development industrialchemicals.gov.au.

Cardiovascular System Effects (Cardiotoxicity)

Research on the cardiovascular effects of this compound (DHpP) is less extensive compared to other phthalates. However, studies in zebrafish exposed to DHpP have indicated an acceleration of transaminases activities in heart tissue nih.gov. While this suggests an impact on cardiac tissue, detailed findings regarding specific cardiac functions, such as arrhythmias, blood pressure regulation, or structural changes in the heart and vascular system, are not explicitly available for DHP in the provided literature.

Impact on Cardiac Function and Vascular System

As mentioned, exposure to this compound (DHpP) in zebrafish resulted in accelerated transaminases activities in the heart tissue nih.gov. Specific mechanistic details on how DHP impacts broader cardiac function (e.g., contractility, electrophysiology) or the vascular system (e.g., vascular resistance, endothelial dysfunction) have not been detailed in the provided research.

Associations with Hypertension, Tachycardia, and Cardiometabolic Diseases

Carcinogenicity and Genotoxicity Assessments

Assessments of this compound (DHP) for carcinogenicity and genotoxicity have yielded mixed results depending on the type of assay and exposure conditions. In vitro tests, DHP was found to be negative in bacterial mutation and chromosomal aberration assays industrialchemicals.gov.au. However, there was a lack of in vitro mammalian mutation and in vivo genotoxicity data for DiHepP in some assessments industrialchemicals.gov.au.

Evaluation of Carcinogenic Potential in Animal Models and Human Relevance

In animal models, specific studies have investigated the carcinogenic potential of this compound (DHP). An in vivo liver initiation assay conducted on male F344 rats demonstrated that repeated oral administration of DHP led to a significant increase in the number and area of glutathione-S-transferase placental form (GST-P) positive foci ebi.ac.uk. These foci are recognized as markers of hepatocellular preneoplastic lesions in rats ebi.ac.uk. Furthermore, DNA migration, an indicator of DNA damage, was significantly induced in the livers of DHP-treated rats after 14 repeated administrations, although a single treatment did not show this alteration ebi.ac.uk. These findings suggest that DHP may induce altered hepatocellular foci and could be considered a genotoxic carcinogen in the liver of rats ebi.ac.uk.

Despite these findings, no comprehensive in vivo carcinogenicity studies were available for DiHepP at the time of some assessments industrialchemicals.gov.au. Additionally, while DHP did not inhibit gap junctional intercellular communication (GJIC) in rats and mice, significant elevations in hepatic DNA synthesis were observed industrialchemicals.gov.au.

Regarding human relevance, the available data on this compound is insufficient to extrapolate its carcinogenic potential directly to humans industrialchemicals.gov.au. The human relevance of carcinogenicity findings from animal models for phthalates, in general, remains a subject of ongoing discussion, often due to species-specific differences in metabolic pathways and responses nih.govmdpi.com.

Ecotoxicological Impact of Diheptyl Phthalate on Environmental Organisms

Aquatic Ecotoxicity

The impact of chemical compounds on aquatic environments is a primary focus of ecotoxicological research, given the interconnectedness of aquatic food webs and the potential for widespread distribution of pollutants in water systems.

Research on DEHP has demonstrated its potential to act as an endocrine disruptor in fish. mdpi.com For example, chronic exposure to DEHP has been shown to decrease sperm production in male fish, potentially by interfering with the production of key hormones like 11-keto testosterone. mdpi.com In female zebrafish (Danio rerio), DEHP exposure was found to significantly reduce fecundity, an effect associated with the disruption of signals involved in oocyte growth, maturation, and ovulation. Furthermore, some studies have reported that exposure to certain phthalates can lead to altered behavior in fish, such as increased anxiety-like behavior. nih.gov

It is generally observed that the acute toxicity of phthalates to aquatic organisms, including fish, decreases as the molecular weight and alkyl chain length increase, partly due to lower water solubility. mst.dk Studies comparing various phthalates have shown that higher molecular weight phthalates are not acutely toxic to fish within their water solubility limits. nih.gov While this suggests a low potential for acute toxicity from diheptyl phthalate (B1215562), the potential for chronic sublethal effects, particularly on the endocrine and reproductive systems, cannot be dismissed without specific investigation.

Table 1: Summary of Reported Effects of Selected Phthalates on Fish Species This table includes data for phthalates other than diheptyl phthalate to illustrate potential effects, due to a lack of specific data for the target compound.

| Phthalate | Fish Species | Observed Effects |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Zebrafish (Danio rerio) | Reduced fertilization rate; decreased fecundity in females. mdpi.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Koi Carp (Cyprinus carpio) | Decreased sperm production; altered hormone levels (decreased 11-ketotestosterone, increased 17-β estradiol). mdpi.com |

| Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | Juvenile Black Rockfish (Sebastes schlegelii) | Increased anxiety-like behavior (thigmotaxis); neurotoxicity. nih.gov |

There is a significant lack of data regarding the specific effects of this compound on amphibians. Amphibians are considered particularly vulnerable to chemical pollutants due to their permeable skin and complex life cycles that often involve both aquatic and terrestrial stages. froglife.org

Studies on other phthalates, such as DEHP, DBP, and diethyl phthalate (DEP), have revealed developmental toxicity in amphibian embryos. nih.gov For instance, exposure of the Western clawed frog (Silurana tropicalis) to these compounds during early embryonic development induced a range of malformations, including incomplete gut coiling, edemas, and eye defects. nih.gov Furthermore, research suggests that certain phthalates and their metabolites can decelerate metamorphosis in tadpoles. canada.ca Given these findings with other phthalates, it is plausible that this compound could also interfere with critical developmental processes in amphibians, although dedicated studies are required to confirm this.

Specific toxicity data for this compound in aquatic invertebrates are absent from the current body of scientific literature. General studies on phthalate toxicity indicate that higher molecular weight compounds, which would include this compound, tend to exhibit low acute toxicity to invertebrates. nih.gov

For example, comparative toxicity studies have shown that di-n-hexyl-phthalate (DHP) and DEHP were not acutely toxic to the invertebrate species Hyalella azteca and the annelid Lumbriculus variegatus at concentrations tested up to their water solubility limits. nih.gov This trend is attributed to the low water solubility and bioavailability of these larger molecules. While acute effects may be limited, the potential for chronic exposure to impact reproduction or other sublethal endpoints remains an area requiring further investigation for this compound.

No research was identified that specifically examines the impact of this compound on algal growth or photosynthesis. Algae are foundational to aquatic food webs, and any toxic effects on their populations can have cascading consequences throughout the ecosystem.

Studies on other phthalates, such as dibutyl phthalate (DBP), have demonstrated inhibitory effects on freshwater algae. Exposure to DBP has been shown to inhibit the growth of Scenedesmus obliquus and Chlorella pyrenoidosa. nih.gov The mechanism of toxicity was linked to increased oxidative stress and lipid peroxidation within the algal cells. nih.gov Another study on Chlorella vulgaris found that DBP exposure could decrease chlorophyll (B73375) a content, directly impacting the photosynthetic capacity of the algae. mdpi.com Without direct data, it is unknown if the higher molecular weight and lower water solubility of this compound would produce similar effects or if its bioavailability to algae is too low to cause significant harm.

Information on the toxicity of this compound to aquatic microorganisms is limited. A broad review of 18 different phthalate esters noted that they had been tested against various microorganisms, including bacteria and protozoans, but did not provide specific data for this compound. nih.gov

Research on the effects of other phthalates on specific bacteria has yielded varied results. For instance, some studies have shown that certain phthalates can inhibit the growth of bacteria like Pseudomonas fluorescens and alter the cell membrane. mdpi.com Conversely, many microorganisms in aquatic and soil environments are capable of biodegrading phthalates, using them as a carbon source. The ability of microbial communities to degrade this compound, and any potential toxic effects at environmentally relevant concentrations, has not been well-documented.

Terrestrial Ecotoxicity

The fate and effects of this compound in terrestrial ecosystems are poorly understood. Phthalates can enter soils through the application of sewage sludge, leaching from plastic waste in landfills, and atmospheric deposition. researchgate.net Due to its chemical properties, this compound is expected to be immobile in soil, binding strongly to organic matter. nih.gov

While direct studies on this compound are lacking, research on DEHP provides a model for the potential terrestrial ecotoxicity of a high molecular weight phthalate. Studies on DEHP have shown varied effects on different soil organisms. For example, no significant toxicity was observed in earthworms, but adverse effects on reproduction were noted in smaller organisms like collembola and nematodes at certain concentrations. nih.gov This suggests that for some soil invertebrates, reproductive endpoints may be more sensitive than survival. nih.gov The microbial community in soil can also be affected by the presence of phthalates, with some studies showing changes in microbial diversity following exposure. researchgate.net The biodegradation of phthalates in soil is a key process, with many indigenous microorganisms capable of breaking down these compounds, although degradation rates can be slow. researchgate.net

Table 2: Summary of Reported Effects of DEHP on Terrestrial Organisms This table presents data for DEHP as a surrogate for this compound due to a lack of specific data on the target compound for terrestrial organisms.

| Organism Group | Test Species | Observed Effects of DEHP |

|---|---|---|

| Plants | (Not specified) | No significant effect observed at very high concentrations. nih.gov |

| Annelids | Earthworm | No significant toxicity observed. nih.gov |

| Arthropods | Collembola | Reduced adult survival at high concentrations; hindered reproduction at lower concentrations. nih.gov |

| Nematodes | Soil Nematode | Inhibition of reproduction. nih.gov |

| Algae | Soil Algae | Adverse effects reported. nih.gov |

Effects on Plant Growth and Physiology

Research has indicated that certain phthalates can inhibit seed germination and seedling growth. For instance, Dimethylphthalate (DMP) and Diethylphthalate (DEP) have been observed to cause significant inhibition of development in spinach and pea seedlings. osti.gov Exposure to DBP has been shown to negatively impact the dry weight, net primary productivity, and seed number and weight in barley plants. researchgate.net The mechanism of toxicity is thought to involve the disruption of plant hormonal systems and the induction of oxidative stress.

The following table summarizes findings on the effects of different phthalates on various plant species. Due to the lack of specific data for this compound, this information serves as a proxy to anticipate its potential environmental impact.

| Phthalate Compound | Plant Species | Observed Effects |

| Dimethylphthalate (DMP) | Spinach, Pea | Inhibition of seedling development osti.gov |

| Diethylphthalate (DEP) | Spinach, Pea | Inhibition of seedling development osti.gov |

| Dibutyl phthalate (DBP) | Barley | Decline in dry weight, net primary productivity, seed number, and seed weight researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | General | Can affect soil nutrient cycling, indirectly impacting plant growth nih.gov |

This table is illustrative and based on available data for other phthalate compounds due to the limited specific research on this compound.

Impact on Soil Microbial Communities and Biodiversity

Studies on various phthalates have shown a range of impacts on soil microbial communities. For example, DEHP contamination has been found to have a greater impact on the bacterial community structure in acidic soils compared to neutral soils. nih.gov In some cases, the presence of phthalates can lead to a decrease in microbial biomass and activity. nih.gov However, some microorganisms have been shown to degrade phthalates, indicating a potential for bioremediation. The degradation of DEHP in soil appears to be positively correlated with the initial bacterial counts, suggesting that a healthy microbial population is key to breaking down this pollutant. nih.gov

Conversely, some studies have shown that at environmentally relevant concentrations, certain phthalates like DEHP may not have a significant impact on the structural or functional diversity of the microbial community. researchgate.netresearchgate.net The impact of phthalates on soil microbes appears to be dependent on several factors, including the specific type of phthalate, its concentration, soil properties like pH, and the composition of the indigenous microbial community.

The table below presents findings on the impact of different phthalates on soil microbial communities.

| Phthalate Compound | Soil Type/Microbial Community | Observed Effects |

| Di(2-ethylhexyl) phthalate (DEHP) | Acidic Soils | Greater impact on bacterial community structure nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | General Agricultural Soils | Can lead to a decrease in soil microbial biomass and activity nih.gov |

| Diethyl phthalate (DEP) | General Soil | At high concentrations, can reduce numbers of total culturable bacteria and pseudomonads researchgate.net |

| Dimethyl phthalate (DMP) | Black Soils | Reduced bacterial diversity and richness researchgate.net |

Ecological Risk Assessment Methodologies

Ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For chemicals like this compound, ERA is essential to understand and manage potential risks to the environment. This section will discuss two key methodologies used in the ERA of chemical contaminants: Species Sensitivity Distribution (SSD) analysis and Risk Quotient (RQ) derivation.

Species Sensitivity Distribution (SSD) Analysis

Species Sensitivity Distribution (SSD) is a statistical method used in ecotoxicology to model the variation in sensitivity of different species to a specific chemical stressor. vliz.be An SSD is a cumulative probability distribution of toxicity data for multiple species. vliz.be This approach utilizes toxicity endpoints such as the LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) from laboratory tests on a range of different species.

The primary output of an SSD analysis is a hazardous concentration for a certain percentage of species (HCp), most commonly the HC5. The HC5 is the concentration at which 5% of the species in the environment are expected to be affected. This value is often used to derive predicted no-effect concentrations (PNECs) for ecosystems, which are crucial for setting environmental quality standards.

While a specific SSD for this compound is not available in the literature, the methodology has been applied to other phthalates. For example, SSDs have been generated for compounds like dibutyl phthalate to assess their impact on aquatic ecosystems. researchgate.net The process involves gathering acute or chronic toxicity data for a variety of species from different trophic levels (e.g., algae, invertebrates, fish) and fitting a statistical distribution (often log-normal) to these data points.

The reliability of an SSD is dependent on the quality and quantity of the available ecotoxicity data. A robust SSD requires data from a diverse range of species representing different taxonomic groups to accurately reflect the potential impact on a whole ecosystem.

Risk Quotient (RQ) Derivation for Environmental Compartments

The Risk Quotient (RQ) method is a commonly used screening-level risk assessment tool that compares the predicted environmental concentration (PEC) of a chemical to its predicted no-effect concentration (PNEC). mdpi.com The formula for calculating the RQ is:

RQ = PEC / PNEC

A risk quotient greater than 1 indicates a potential for adverse effects, suggesting that further investigation or risk management measures may be necessary. An RQ less than 1 suggests that adverse effects are unlikely.

Predicted Environmental Concentration (PEC): This is the estimated concentration of a chemical in an environmental compartment (e.g., water, soil, sediment). It can be determined through direct environmental monitoring or by using fate and transport models.

Predicted No-Effect Concentration (PNEC): This is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. The PNEC is typically derived from ecotoxicity data (e.g., LC50, EC50, or NOEC - No Observed Effect Concentration) by applying an assessment factor (AF). The magnitude of the assessment factor depends on the uncertainty of the available data; for example, a larger AF is used when extrapolating from acute toxicity data for a limited number of species.

The RQ method has been widely applied to assess the ecological risks of various phthalates in different environmental compartments. For instance, studies have calculated RQs for DBP and DEHP in surface waters to evaluate the risk to aquatic organisms like algae, crustaceans, and fish. researchgate.netmdpi.com These assessments often reveal that certain phthalates can pose a medium to high risk to sensitive aquatic species. mdpi.com

For this compound, a comprehensive risk assessment would require the determination of its PEC in relevant environmental compartments and the derivation of a reliable PNEC from ecotoxicological studies. In the absence of specific data for DHbP, risk assessments may rely on data from structurally similar phthalates as a preliminary screening step, with the understanding that this introduces uncertainty.

The following table illustrates how Risk Quotients are categorized.

| Risk Quotient (RQ) Value | Risk Level |

| RQ < 0.1 | Low Risk |

| 0.1 ≤ RQ < 1 | Medium Risk |

| RQ ≥ 1 | High Risk |

This categorization is a general guideline and may vary depending on the specific regulatory framework.

Analytical Methodologies for Diheptyl Phthalate and Its Metabolites

Sample Preparation Techniques for Various Matrices

The primary objective of sample preparation is to extract the analytes of interest from the sample matrix and concentrate them to a level suitable for instrumental analysis, while simultaneously removing interfering substances. cdc.gov

The choice of extraction method depends heavily on the sample matrix (e.g., water, urine, polymer, air) and whether the target analyte is the parent compound or its more polar metabolites.

Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying and concentrating phthalates and their metabolites from liquid samples, particularly water and urine. nih.govmdpi.com It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and easier automation. scispace.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. nih.gov For phthalate (B1215562) analysis in water, common sorbents include polystyrene, Florisil, and C18-bonded silica (B1680970). scispace.comepa.govresearchgate.net For urinary metabolites, which are more polar, SPE is often performed after an enzymatic hydrolysis step to cleave glucuronide conjugates. cdc.gov On-line SPE systems coupled directly to analytical instruments can further enhance throughput and reduce contamination risks. nih.gov